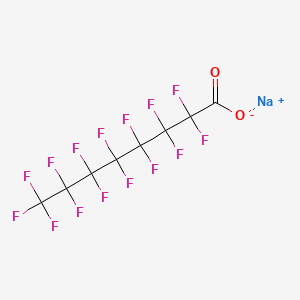

Perfluorooctanoate de sodium

Vue d'ensemble

Description

Synthesis Analysis

While specific details on the synthesis of SPFO were not directly found in the searched papers, its preparation is typically associated with the electrochemical fluorination of octanoic acid or its derivatives, followed by neutralization with sodium hydroxide. The molecular structure and synthesis pathways are crucial for understanding its industrial applications and environmental impact.

Molecular Structure Analysis

SPFO's structure, characterized by a fully fluorinated carbon tail attached to a carboxylate group that is ionized to form the sodium salt in its functional form, imparts unique physicochemical properties, such as high stability and hydrophobicity. The presence of the fluorinated tail makes SPFO resistant to degradation, contributing to its persistence in the environment.

Chemical Reactions and Properties

Research on SPFO primarily focuses on its aggregation and interaction with other substances rather than on its chemical reactivity, due to its chemical stability. Studies reveal that SPFO can form micelles and other aggregates in water, indicating its role as a surfactant and its potential impact on biological systems and water treatment processes.

Physical Properties Analysis

The aggregation behavior of SPFO in water is a key aspect of its physical properties. It starts to aggregate at low concentrations, forming micelles at a critical micelle concentration (CMC) and indicating highly ionized and hydrated states at the CMC. These properties are essential for applications in detergents and emulsifiers, as well as for environmental considerations related to its persistence and mobility.

Chemical Properties Analysis

SPFO's interaction with other chemicals, such as dodecyltrimethylammonium bromide, shows synergistic effects that influence its solubility, micellization, and surface activity. This interaction alters the properties of mixed micelles, affecting their size, charge, and potential for applications in various industrial and environmental processes.

- The aggregation of sodium perfluorooctanoate in water (López-Fontán et al., 2005)

- The aqueous catanionic system sodium perfluorooctanoate-dodecyltrimethylammonium bromide at low concentration (López-Fontán et al., 2007)

- Micellization and aggregation properties of sodium perfluoropolyether carboxylate in aqueous solution (Yin et al., 2016)

Applications De Recherche Scientifique

Surfactants fluorés

Le perfluorooctanoate de sodium est un type de surfactant fluoré . Ces surfactants sont composés d'un groupe polaire hydrophile et d'une chaîne latérale fluorocarbonée oléophobe et hydrophobe . Ils présentent des propriétés uniques en raison des caractéristiques de l'élément fluor . Par exemple, la forte liaison fluor-carbone et l'effet de « blindage » des atomes de fluor sur les liaisons carbone-carbone confèrent aux surfactants fluorés une stabilité thermique et chimique exceptionnelle .

Polymérisation en émulsion d'oléfines fluorées

L'une des applications des surfactants fluorés non bioaccumulables, qui comprennent le this compound, est la polymérisation en émulsion d'oléfines fluorées . Ce procédé est utilisé pour créer des fluoropolymères, qui ont un large éventail d'applications industrielles en raison de leurs propriétés uniques .

Manipulation des protéines membranaires

Une autre application du this compound est la manipulation des protéines membranaires . Ces protéines jouent un rôle crucial dans divers processus biologiques, et l'utilisation du this compound peut aider à leur étude et à leur manipulation .

Fabrication du cuir

Le this compound est également utilisé dans le processus de fabrication du cuir . Les propriétés uniques de ce composé peuvent améliorer la qualité et la durabilité des produits en cuir .

Agrégation dans l'eau

L'auto-agrégation du this compound dans l'eau a été largement étudiée . Comprendre ce processus peut avoir des implications dans divers domaines, notamment la science environnementale et le traitement des eaux usées .

Élimination du perfluorooctanoate

Le this compound peut être efficacement éliminé de l'eau à l'aide de résine échangeuse d'ions magnétique . Cette technologie peut être utilisée pour traiter l'eau contaminée par le perfluorooctanoate, un composé qui a été associé à divers problèmes de santé .

Mécanisme D'action

Target of Action

Sodium perfluorooctanoate, also known as perfluorooctanoic acid (PFOA), is a type of fluorinated surfactant . The primary targets of sodium perfluorooctanoate are the micelles formed in aqueous solutions . Micelles are aggregates of surfactant molecules dispersed in a liquid colloid, and they play a crucial role in the action of sodium perfluorooctanoate .

Mode of Action

The mode of action of sodium perfluorooctanoate involves its interaction with micelles. The compound starts to aggregate at a certain concentration, forming pre-micelles of perfluorooctanoate ions . These pre-micelles capture counterions and form micelles at a critical micelle concentration (CMC) . The micelles at the CMC are highly ionized and strongly hydrated . The addition of urea to an aqueous solution of sodium perfluorooctanoate decreases the CMC and increases the counterion dissociation . This suggests that urea localizes at the micelle surface in a manner that reduces headgroup repulsions .

Biochemical Pathways

It is known that the compound influences the self-aggregation mechanism of surfactants in aqueous solutions . This process can affect various biochemical pathways, particularly those involving surfactant interactions.

Pharmacokinetics

Due to its surfactant properties, it is expected to have high bioavailability and persistence in the environment .

Result of Action

The result of sodium perfluorooctanoate’s action is the formation of micelles in aqueous solutions . These micelles are highly ionized and strongly hydrated . The presence of urea increases the surface area per headgroup and decreases the packing density at the micelle surface . This suggests that sodium perfluorooctanoate’s action results in changes in the structure and properties of micelles .

Action Environment

The action of sodium perfluorooctanoate is influenced by environmental factors. For instance, the presence of urea in the solution affects the micellization of the compound . Additionally, the compound is persistent in the environment and resistant to degradation . This means that environmental factors such as pH, temperature, and the presence of other chemicals can influence the compound’s action, efficacy, and stability .

Safety and Hazards

Sodium perfluorooctanoate is considered hazardous. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is advised to avoid dust formation, ingestion, and inhalation. It is also recommended to wear personal protective equipment/face protection and ensure adequate ventilation .

Orientations Futures

Propriétés

IUPAC Name |

sodium;2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8HF15O2.Na/c9-2(10,1(24)25)3(11,12)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)23;/h(H,24,25);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWHQXUODFPPQTL-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8F15NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

335-67-1 (Parent) | |

| Record name | Sodium perfluorooctanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000335955 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40880025 | |

| Record name | Sodium perfluorooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40880025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

436.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

335-95-5 | |

| Record name | Sodium perfluorooctanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000335955 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octanoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluoro-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium perfluorooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40880025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium pentadecafluorooctanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.822 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM PERFLUOROOCTANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63A7SMF12M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2R)-3-[[(2S)-1-[[(2S)-1-[[(2S,5S,8S,11R,12S,15Z,18S,21R)-2-benzyl-15-ethylidene-5-[(4-hydroxyphenyl)methyl]-21-methoxy-4,11-dimethyl-3,6,9,13,16,22-hexaoxo-8-propan-2-yl-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]amino]-4-(4-hydroxyphenyl)-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-hydroxy-3-oxopropyl] hydrogen sulfate](/img/structure/B1260757.png)